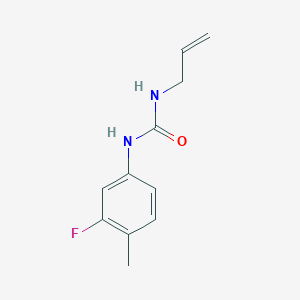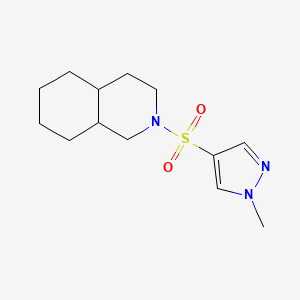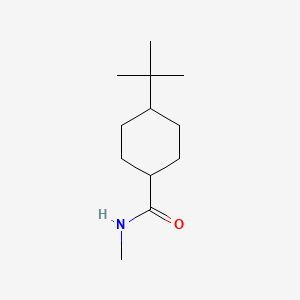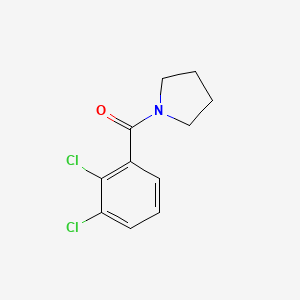![molecular formula C13H16FNO B7512715 N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-594 and is a member of the class of compounds known as nicotinic acetylcholine receptor agonists.
Wirkmechanismus
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide acts as an agonist for the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses and is found in both the central and peripheral nervous systems. Activation of the receptor by N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain perception in animal models and has been found to have antidepressant and anxiolytic effects. It has also been found to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective agonist for the nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. However, one limitation is that it has a short half-life in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. One area of interest is its potential use in the treatment of chronic pain. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use in the treatment of depression and anxiety. Studies in animal models have shown promising results, and further studies are needed to determine its effectiveness in humans. Additionally, further studies are needed to understand its mechanism of action and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide involves several steps. The first step is the preparation of 2-fluorobenzylamine, which is then reacted with cyclobutanecarboxylic acid to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic properties and is being investigated as a treatment for chronic pain. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(13(16)10-6-4-7-10)9-11-5-2-3-8-12(11)14/h2-3,5,8,10H,4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUDMYXNAZEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


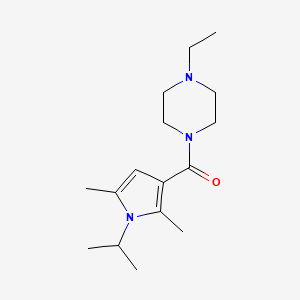

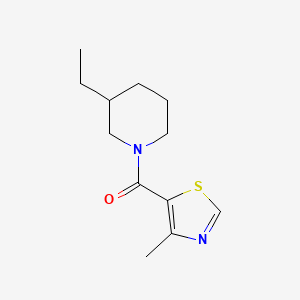
![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
